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Compound of Interest

Compound Name: 5-Methylpicolinic acid hydrate

CAS No.: 1588441-37-5

Cat. No.: B1456659

Get Quote

Abstract & Strategic Relevance
5-Methylpicolinic acid (5-Methyl-2-pyridinecarboxylic acid) is a critical pharmacophore in

medicinal chemistry, serving as a building block for metallo-enzyme inhibitors, insulin mimetics,

and transition metal ligands.[1] Its structural integrity is defined by the specific substitution

pattern on the pyridine ring.[2]

This guide provides a standardized protocol for the NMR characterization of the hydrate form.

Unlike the anhydrous species, the hydrate introduces specific challenges in quantitative NMR

(qNMR) and solvent selection. This protocol ensures reproducibility and accurate assignment

of the 3, 4, 6-substitution pattern.

Experimental Protocol: The "Self-Validating"
Workflow
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To ensure high-fidelity data, follow this specific workflow. The choice of solvent and

concentration is critical to prevent aggregation-induced shifting of the carboxylic acid proton.[1]

Sample Preparation[2][3]
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

Reasoning: Picolinic acids have poor solubility in non-polar solvents (CDCl3) and can form

zwitterions in D2O, complicating shift assignments. DMSO-d6 suppresses exchange rates,

often allowing the observation of the carboxylic acid proton.

Concentration: Prepare a 15-20 mM solution (approx. 3-5 mg in 0.6 mL).

Note: Higher concentrations may lead to dimer formation via hydrogen bonding, shifting

the -COOH and H3 signals.

Hydrate Management: The hydrate water molecule will appear as a distinct peak or broaden

the exchangeable signals.[2][3] Do not attempt to dry the sample in an oven before NMR, as

this may degrade the crystal lattice or cause decarboxylation.

Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

Relaxation Delay (D1): Set to ≥ 5 seconds.

Reasoning: The quaternary carbons and the carboxylic proton have long T1 relaxation

times.[2] Short D1 values will suppress integration accuracy, which is fatal for qNMR.

Temperature: 298 K (25 °C).

Workflow Visualization
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Figure 1: Optimized sample preparation and acquisition workflow for picolinic acid derivatives.

Results & Discussion: Spectral Analysis
1H NMR Data (DMSO-d6, 400 MHz)
The 5-methyl substitution breaks the symmetry of the pyridine ring, leaving protons at positions

3, 4, and 6.
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Assignment Shift (δ ppm) Multiplicity
Coupling (J
Hz)

Mechanistic
Insight

COOH 13.0 - 13.5 Broad Singlet -

Highly

deshielded;

chemical shift

varies with

concentration

and water

content.[1]

H-6 8.55 - 8.60
Doublet (or

Singlet)
J ~ 1.5 - 2.0

Alpha to

Nitrogen. Most

deshielded

aromatic proton

due to proximity

to the

electronegative

nitrogen.[1]

Shows small

meta-coupling to

H-4.[1]

H-3 7.95 - 8.05 Doublet J ~ 8.0

Ortho to COOH.

Deshielded by

the carbonyl

anisotropy.[1]

Shows strong

ortho-coupling to

H-4.[1]

H-4 7.75 - 7.85
Doublet of

Doublets
J ~ 8.0, 2.0

Beta to Nitrogen.

Shows large

ortho-coupling

(to H-3) and

small meta-

coupling (to H-6).

[1]
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H-2O 3.33 Broad Singlet -

Hydrate Water.

In DMSO, this

peak

corresponds to

the water of

hydration plus

adventitious

water.[1]

-CH3 2.38 - 2.42 Singlet -

5-Methyl Group.

Typical aryl

methyl shift.[1]

13C NMR Data (DMSO-d6, 100 MHz)
Assignment Shift (δ ppm) Mechanistic Insight

C=O (COOH) ~166.0
Carbonyl carbon, typical for

pyridine carboxylic acids.

C-2 ~146.5

Ipso carbon to the carboxylic

acid; deshielded by N and

COOH.

C-6 ~149.5
Alpha carbon to Nitrogen;

highly deshielded.

C-5 ~138.0

Ipso carbon to Methyl group;

shifted downfield by methyl

substituent effect (+9 ppm

relative to unsubstituted).[1]

C-4 ~136.5 Beta carbon.[1][2]

C-3 ~125.5 Ortho to COOH.[1][2]

-CH3 ~18.5 Methyl carbon.[1][2]
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The identity of the molecule is confirmed not just by the presence of peaks, but by their

connectivity.

COSY (Correlation Spectroscopy): Use to confirm the H3-H4 coupling. H6 will show only a

weak long-range correlation to H4.[1]

NOESY (Nuclear Overhauser Effect): A crucial validation step. Irradiating the Methyl group

(2.4 ppm) should show a strong NOE enhancement only at H4 and H6. H3 should show no

enhancement. This definitively proves the 5-methyl position versus the 4-methyl or 6-methyl

isomers.[1]

Methyl Group
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H-4 Proton
(7.8 ppm)

NOE (Strong)

H-6 Proton
(8.6 ppm)

NOE (Strong)

H-3 Proton
(8.0 ppm)

NO NOE

COSY (Meta J=2Hz)

COSY (Ortho J=8Hz)

Click to download full resolution via product page

Figure 2: Structural assignment logic using NOE and COSY correlations. The lack of NOE

between Methyl and H3 is the diagnostic filter.
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Troubleshooting & Common Pitfalls
The "Missing" Proton
Issue: The carboxylic acid proton (COOH) is not visible. Cause: Proton exchange with trace

water in the DMSO-d6.[1] Solution: This is normal. If observation is critical, dry the solvent over

molecular sieves or lower the temperature to 273 K to slow the exchange rate.

Chemical Shift Drifting
Issue: The aromatic peaks (H3, H4) shift by >0.1 ppm between samples. Cause: Concentration

dependence (dimerization) or pH changes. Picolinic acid is zwitterionic.[2] Solution:

Standardize concentration to 15 mM. For strict comparisons, add 1 eq. of NaOD to fix the

species as the carboxylate anion (shifts will move upfield).

Hydrate Quantification
Issue: Quantitative NMR (qNMR) yields low purity. Cause: Failure to account for the water

mass.[2] Solution: Calculate the theoretical Molecular Weight (MW) as 155.15 g/mol

(Monohydrate) rather than 137.14 g/mol (Anhydrous).

Protocol: Integrate the water peak at 3.33 ppm relative to the methyl singlet.[2]

Calculation:(Integral_H2O / 2) / (Integral_Me / 3) = Molar Ratio of Water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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